5-Fluoro-2-(pyridin-2-yl)-1H-indole
Description
5-Fluoro-2-(pyridin-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a fluorine atom at position 5 and a pyridin-2-yl group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-fluoro-2-pyridin-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFROQGRGCAGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507464 | |
| Record name | 5-Fluoro-2-(pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80030-94-0 | |
| Record name | 5-Fluoro-2-(pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of 5-Fluoro-2-(pyridin-2-yl)-1H-indole may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Fluoro-2-oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Activity:
Research indicates that derivatives of 5-fluoro-2-(pyridin-2-yl)-1H-indole exhibit potent anticancer properties. A study demonstrated that these compounds inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is often linked to the modulation of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .
Antimicrobial Properties:
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways . Notably, derivatives have been effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Neuroprotective Effects:
In neurobiology, studies have revealed that 5-fluoro-2-(pyridin-2-yl)-1H-indole exhibits neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. The compound improves cognitive function and reduces neuroinflammation markers .
Case Study 1: Anticancer Screening
A comprehensive study published in MDPI highlighted the synthesis and testing of various indole derivatives, including 5-fluoro-2-(pyridin-2-yl)-1H-indole. The results indicated significant growth inhibition in cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
Case Study 2: Neuroprotection
In an animal model study focused on Alzheimer's disease, treatment with 5-fluoro-2-(pyridin-2-yl)-1H-indole led to improved cognitive performance and reduced levels of neuroinflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative conditions .
Therapeutic Potential
The compound's ability to modulate various biological pathways makes it a candidate for developing new therapeutic agents. Its applications extend beyond cancer treatment to include potential use in treating infectious diseases and neurological disorders.
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Sonogashira Coupling | Coupling with phenyl boronic acid | 51%–67% |
| Suzuki Reaction | Fluorinated indoles synthesized | Good yields |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like α-glucosidase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.
Pathways Involved: It interferes with the metabolic pathways involved in glucose metabolism, making it a potential candidate for diabetes treatment.
Comparison with Similar Compounds
Substituent Variations at Position 5
Compounds with halogen or methoxy substituents at position 5 exhibit distinct electronic effects:
Key Insight : Fluorine and chlorine induce blue shifts in UV-vis spectra due to their electron-withdrawing nature, while methoxy groups cause red shifts via electron donation .
Variations in Heterocyclic Rings
Replacing pyridin-2-yl with other heterocycles alters steric and electronic profiles:
Key Insight : Pyrimidine rings enhance planar rigidity for target binding, while piperidine introduces 3D bulkiness for membrane permeability .
Extended Side Chains and Pharmacological Relevance
Piperazine or piperidine extensions modulate receptor interactions:
Key Insight : Piperazine-linked derivatives show high affinity for dopamine receptors, with fluorophenyl groups enhancing blood-brain barrier penetration .
Biological Activity
Overview
5-Fluoro-2-(pyridin-2-yl)-1H-indole is a fluorinated heterocyclic compound that combines structural features of both pyridine and indole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development.
Chemical Structure and Properties
The compound features a fluorine atom, which enhances its electronic properties, and a pyridine moiety that contributes to its reactivity. The presence of an aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
The primary biological activity of 5-Fluoro-2-(pyridin-2-yl)-1H-indole is linked to its interaction with various enzymes:
- α-Glucosidase Inhibition : This compound has been shown to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. By inhibiting this enzyme, it effectively reduces postprandial blood sugar levels, indicating potential applications in diabetes management.
- Bruton's Tyrosine Kinase (BTK) : Preliminary studies suggest that this compound may also inhibit BTK, which is implicated in B-cell malignancies. This inhibition could offer therapeutic avenues for treating certain cancers.
Antimicrobial Activity
Research indicates that 5-Fluoro-2-(pyridin-2-yl)-1H-indole exhibits antimicrobial properties against specific bacterial and fungal strains. However, further investigations are required to elucidate the full spectrum of its antimicrobial efficacy and mechanisms.
Medicinal Chemistry
The compound serves as a building block for synthesizing novel therapeutic agents. Its derivatives have been explored for their anti-cancer and anti-inflammatory properties .
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| α-Glucosidase Inhibition | α-Glucosidase | Decreased postprandial blood sugar | |
| BTK Inhibition | Bruton's Tyrosine Kinase | Potential anti-cancer activity | |
| Antimicrobial | Various bacterial strains | Exhibits antimicrobial properties |
Structure-Activity Relationship (SAR)
The biological activity of 5-Fluoro-2-(pyridin-2-yl)-1H-indole can be influenced by various substituents on the indole and pyridine rings. SAR studies have indicated that modifications at specific positions can enhance or diminish the compound's potency against targeted enzymes or receptors .
Table 2: Structure-Activity Relationships
| Modification | Position | Effect on Activity |
|---|---|---|
| Fluorine Substitution | C5 position | Increased binding affinity |
| Aldehyde Group | C3 position | Enhanced reactivity |
| Pyridine Moiety | N-position | Influences electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
